Calcium;propan-2-olate
Description
Contextual Significance of Calcium-Containing Organometallics
Organometallic compounds containing calcium are noted for their distinct reactivity and structural properties. researchgate.net For many years, their development was overshadowed by the widespread use of their lighter Group II counterparts, organomagnesium compounds (Grignard reagents). royalsocietypublishing.org However, calcium-based organometallics have emerged as a field of intense study due to their extraordinary reactivity, which is often different from that of magnesium-based reagents. researchgate.netwikipedia.org
The synthesis of organocalcium compounds can be challenging because while the resulting compounds are highly reactive, calcium metal itself is less reactive towards many organic reagents compared to magnesium. wikipedia.org A key feature of calcium chemistry is the potential participation of its empty d-orbitals in bonding, which can lead to unexpected and complex molecular structures. researchgate.netwikipedia.org This high reactivity and unique structural chemistry have made organocalcium compounds valuable in both stoichiometric and catalytic applications. researchgate.net They have been successfully employed as catalysts in a variety of organic transformations, including hydrogenation, hydroamination, hydrophosphanylation, and the polymerization of alkenes like styrene. researchgate.netroyalsocietypublishing.orgwikipedia.org The larger ionic radius of calcium compared to magnesium also allows for different coordination geometries, influencing its catalytic behavior, for instance, in the stereoselective polymerization of lactide. wikipedia.org
Importance of Calcium;propan-2-olate as a Precursor and Reagent in Contemporary Chemistry
This compound, also known as calcium isopropoxide, is a prominent example of a calcium alkoxide that serves as a crucial precursor and reagent in several areas of chemistry. americanelements.com As a member of the organo-metallic family, it provides a soluble, non-aqueous source of calcium for various synthetic applications. americanelements.com Its utility stems from its ability to be converted into other materials through well-established chemical pathways, such as the sol-gel process.
In materials science, calcium isopropoxide is a key starting material for the synthesis of advanced functional materials. For example, it is used as the calcium source in the sol-gel synthesis of calcium titanate (CaTiO₃) nanopowders, a material with promising dielectric and ferroelectric properties. researchgate.net Similarly, it serves as a precursor in the preparation of calcium phosphate-based biomaterials and coatings, such as hydroxyapatite (B223615), which are valued for their biocompatibility and use in medical implants. lmaleidykla.ltcsic.es
Beyond its role as a precursor, calcium isopropoxide is also used in the field of cultural heritage conservation. When dissolved in an appropriate organic solvent, it can be applied to degraded carbonate stones, like limestone. mdpi.com The compound penetrates the porous stone and reacts with atmospheric moisture and carbon dioxide to form calcium carbonate in situ, which helps to consolidate the fragile material. mdpi.comresearchgate.net This process relies on the controlled hydrolysis and carbonation of the alkoxide within the stone's structure. researchgate.netmdpi.com
Below is a table summarizing the key properties of this compound.
| Property | Value |
| Chemical Formula | C₆H₁₄CaO₂ |
| Molecular Weight | 158.25 g/mol |
| Appearance | White Powder |
| Synonyms | Calcium isopropoxide, Calcium diisopropoxide, 2-Propanol calcium salt |
Data sourced from references americanelements.comechemi.comchemical-suppliers.eu.
Overview of Research Domains and Scholarly Contributions
Research involving this compound and related calcium alkoxides spans several distinct scientific domains, highlighting the compound's versatility.
Key Research Domains:
Catalysis: While much of the focus in heavier alkaline earth metal catalysis is on heteroleptic complexes, the fundamental chemistry of simple alkoxides like calcium isopropoxide informs the development of more complex catalytic systems. royalsocietypublishing.org Research has demonstrated that calcium complexes can be effective catalysts for important reactions such as hydroamination (the addition of an N-H bond across a C-C multiple bond) and hydrophosphination. researchgate.netroyalsocietypublishing.org Some calcium-based systems have shown catalytic activity comparable to more expensive rare-earth metal catalysts, such as those based on Ytterbium (Yb), offering a more cost-effective alternative. acs.org
Materials Science and Nanotechnology: This is arguably the most significant area of application for calcium isopropoxide. It is extensively used as a precursor in sol-gel routes to produce a variety of inorganic materials. Scholarly work details its use in creating calcium phosphate (B84403) coatings for biomedical implants and in the synthesis of perovskite-type oxides like calcium titanate. researchgate.netlmaleidykla.lt The sol-gel method allows for the creation of nanostructured materials with controlled purity and morphology. researchgate.net
Conservation Science: A specialized but important research domain involves the use of calcium alkoxides for the preservation of cultural heritage. researchgate.net Studies have investigated the kinetics and mechanisms of the carbonation of calcium isopropoxide and other alkoxides when applied to stone. researchgate.net This research aims to optimize the consolidation treatment, ensuring the formation of the desired crystalline phase of calcium carbonate (calcite) for effective and long-lasting preservation. mdpi.comresearchgate.net
The following table presents a selection of detailed research findings related to this compound and its applications.
| Research Area | Precursor(s) | Key Finding | Resulting Material/Transformation | Reference(s) |
| Materials Science | This compound, Titanium (IV) isopropoxide | A modified sol-gel method successfully synthesized nanostructured Calcium Titanate powder. | Calcium Titanate (CaTiO₃) | researchgate.net |
| Conservation Science | This compound (in isopropanol) | Partial transformation of calcium hydroxide (B78521) into calcium isopropoxide was observed, which influences the rate and outcome of carbonation for stone consolidation. | Calcium Carbonate (CaCO₃) | researchgate.net |
| Biomaterials | Calcium diethoxide, Triethyl phosphite (B83602) | Sol-gel synthesis can produce thin, homogeneous hydroxyapatite coatings on titanium substrates, with process control being crucial. | Calcium Hydroxyapatite Coatings | lmaleidykla.lt |
| Catalysis | Ca(η²-Ph₂CNPh)(hmpa)₃ (a complex derived from elemental Ca) | A calcium complex was found to be an effective catalyst for dehydrogenative silylation, acting as a viable alternative to analogous Ytterbium catalysts. | Dehydrogenative Silylation of Amines and Alkynes | acs.org |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H14CaO2 |
|---|---|
Molecular Weight |
158.25 g/mol |
IUPAC Name |
calcium;propan-2-olate |
InChI |
InChI=1S/2C3H7O.Ca/c2*1-3(2)4;/h2*3H,1-2H3;/q2*-1;+2 |
InChI Key |
MMLSWLZTJDJYJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].[Ca+2] |
Origin of Product |
United States |
Synthetic Methodologies for Calcium;propan 2 Olate and Derived Complexes
Direct Synthesis Routes to Calcium;propan-2-olate
Direct synthesis methods provide fundamental access to calcium isopropoxide, often serving as a starting point for more complex chemical transformations.
Alcoholysis, the reaction of a compound with an alcohol, is a primary method for preparing metal alkoxides. iaea.org This can involve the direct reaction of an electropositive metal with an alcohol or the exchange of one alkoxide group for another. iaea.orgwikipedia.org
A notable direct synthesis route involves the reaction of calcium hydroxide (B78521) (Ca(OH)₂) with 2-propanol. Research has demonstrated that Ca(OH)₂ particles, particularly nanoparticles, react with 2-propanol to form calcium isopropoxide. ugr.esnih.govacs.org This transformation is a pseudomorphic replacement reaction, meaning the product (calcium isopropoxide) maintains the external hexagonal plate-like shape of the parent calcium hydroxide particles. ugr.esnih.gov
The reaction is understood to proceed via an interface-coupled dissolution-precipitation mechanism, and its extent is dependent on factors such as the particle size of the calcium hydroxide and the reaction time. ugr.esnih.govresearchgate.net Kinetic studies reveal that the conversion follows Arrhenius behavior. nih.govacs.orgresearchgate.net
| Alkoxide Product | Apparent Activation Energy (Ea) | Mechanism | Reference |
|---|---|---|---|
| Calcium isopropoxide | 37 ± 6 kJ mol⁻¹ | 3D diffusion-controlled deceleratory advancement of the reaction front | nih.govacs.orgresearchgate.net |
| Calcium ethoxide | 29 ± 4 kJ mol⁻¹ | 3D diffusion-controlled deceleratory advancement of the reaction front | nih.govacs.orgresearchgate.net |
For many catalytic applications, particularly in polymerization, calcium isopropoxide is generated in-situ. This approach avoids the isolation of the often sensitive alkoxide and allows for the immediate use of the active catalytic species.
A highly effective method for the in-situ generation of calcium alkoxide initiators involves the reaction of a calcium bis(amide) precursor, specifically bis(tetrahydrofuran)calcium bis[bis(trimethylsilyl)amide] (Ca[N(SiMe₃)₂]₂(THF)₂), with an alcohol. researchgate.net The reaction with 2-propanol generates a calcium isopropoxide species that is a potent initiator for the ring-opening polymerization (ROP) of cyclic esters, such as lactide and ε-caprolactone. researchgate.netrsc.org
This homogeneous system is recognized for its efficiency, enabling fast and living polymerizations under mild conditions, including room temperature. researchgate.netrsc.org The use of the silylamide precursor offers advantages such as enhanced solubility in common reaction media. rsc.orgrsc.org This method provides excellent control over the resulting polymer's molecular weight and architecture. researchgate.net In studies involving the ROP of L-lactide, it was demonstrated that in the presence of excess isopropanol (B130326), the polymerization can proceed in an "immortal" fashion, where chain transfer to the alcohol occurs, yet the process remains highly controlled. researchgate.net
In-Situ Generation for Catalytic Systems
Synthesis of Heteroleptic and Heterobimetallic Calcium Isopropoxide Complexes
Moving beyond the simple homoleptic [Ca(OⁱPr)₂], more complex molecular architectures can be constructed. Heteroleptic complexes contain more than one type of ligand attached to the central calcium atom, while heterobimetallic complexes incorporate at least one other metallic element in addition to calcium. These strategies are employed to fine-tune the steric and electronic properties of the metal center, influencing its solubility, stability, and reactivity.
The synthesis of mixed-ligand calcium alkoxides, or heteroleptic complexes, allows for the creation of sophisticated catalysts and precursors. These compounds often exhibit unique stability and reactivity profiles compared to their homoleptic counterparts. For instance, heteroleptic complexes of the general formula LMX, where L is a monoanionic ligand and X is a reactive group like an alkoxide, are central to catalysis. royalsocietypublishing.org The stability of such complexes can be enhanced by preventing ligand redistribution through the use of internal β-agostic interactions, as seen in certain silylamido phenolate (B1203915) complexes of calcium. nih.gov
Heterobimetallic complexes containing calcium and another metal in a single molecular entity are valuable as single-source precursors for mixed-metal oxides and as cooperative catalysts. tsijournals.com A thermal condensation reaction between calcium acetate (B1210297) and titanium(IV) isopropoxide, for example, yields a heterobimetallic [Ca(II)-Ti(IV)]-μ-oxoisopropoxide. researchgate.net The terminal isopropoxy groups on this complex can be subsequently replaced by other ligands, such as salicylates, demonstrating a pathway to more elaborate mixed-ligand, heterobimetallic systems. tsijournals.com Similarly, heterobimetallic systems containing Ca(II) alongside metals like Zn(II), Mg(II), or Co(II), often supported by Schiff base ligands, have been developed for catalytic polymerization processes. rsc.org
| Complex Type | Co-Ligand / Second Metal | Synthetic Strategy | Resulting Complex Example | Reference |
|---|---|---|---|---|
| Heterobimetallic | Titanium (IV) | Thermal condensation of calcium acetate and titanium(IV) isopropoxide | [Ca(II)-Ti(IV)]-μ-oxoisopropoxide | researchgate.net |
| Heteroleptic | Fluorinated aminoether alkoxide and silylamide | Protonolysis reaction between the fluorinated alcohol and a calcium amide precursor | {RO₂F}Ca(N(SiMe₃)₂) | acs.org |
| Heterobimetallic | Zinc (II) | Assembly with Schiff base ligands | Zn(II)/Ca(II) heterobimetallic complex | rsc.org |
| Heterobimetallic | Cobalt (II) | Assembly with tripodal sulfonamido ligands and water | [CoIIMST(μ-OH₂)CaII⊂15-crown-5(OH₂)]⁺ | nih.gov |
| Heteroleptic | Phenolate and Silylamide | Salt metathesis or protonolysis | [{LO(i)}Ca-N(SiMe₂H)₂] | nih.gov |
Bimetallic Calcium Systems Incorporating Isopropoxide Ligands
The integration of calcium isopropoxide with other metal alkoxides gives rise to bimetallic systems with unique structural features and chemical reactivity. These heterometallic compounds, often featuring bridging isopropoxide or oxo ligands, are significant as single-source precursors for the synthesis of complex mixed-metal oxides. The molecular-level mixing of the constituent metals within these precursors can lead to enhanced homogeneity, lower crystallization temperatures, and improved properties in the final ceramic or catalytic materials compared to conventional solid-state or mixed-alkoxide methods. This section details the synthetic methodologies for producing bimetallic systems where calcium is combined with titanium, aluminum, and zirconium, with a focus on the isopropoxide ligand environment.
Calcium-Titanium-μ-Oxoisopropoxide Compounds
Heterobimetallic [Ca(II)-Ti(IV)]-μ-oxoisopropoxide serves as a valuable precursor for calcium titanate (CaTiO₃), a material noted for its applications as an anticorrosion pigment and in the disposal of radioactive waste. tsijournals.com The synthesis of these compounds typically involves a condensation reaction designed to create stable Ca-O-Ti linkages.
A primary synthetic route is the thermal condensation of anhydrous calcium acetate with titanium(IV) isopropoxide. tsijournals.comresearchgate.netresearchgate.net This reaction is generally performed by refluxing the reactants in a high-boiling, inert solvent mixture, such as xylene and decalin. tsijournals.com The stoichiometry of the reactants is crucial; a 1:2 molar ratio of calcium acetate to titanium isopropoxide is commonly used to yield the target compound, [CaO₂Ti₂(OPrⁱ)₆]. tsijournals.com During the reaction, isopropanol is liberated and can be removed from the reaction mixture to drive the equilibrium towards product formation. tsijournals.com
The resulting μ-oxoisopropoxide compound is a molecular species that can be purified, allowing for the isolation of a pure molecular precursor. tsijournals.com Characterization of this compound involves a suite of analytical techniques, including elemental analysis, spectral studies (IR, ¹H NMR, ¹³C NMR), and molecular weight determination. researchgate.net Further reactivity studies show that the terminal isopropoxy groups on the [CaO₂Ti₂(OPrⁱ)₆] complex can be substituted by other ligands, such as salicylates, in a stepwise manner. tsijournals.com It has been observed that up to four of the six isopropoxy groups can be replaced, indicating that the bridging isopropoxy groups remain intact during these substitution reactions. tsijournals.com
Table 1: Synthesis and Characterization of a Calcium-Titanium-μ-Oxoisopropoxide Compound
| Parameter | Description | Reference |
|---|---|---|
| Reactants | Anhydrous Calcium Acetate, Titanium(IV) Isopropoxide | researchgate.net, tsijournals.com |
| Molar Ratio | 1:2 (Calcium Acetate:Titanium Isopropoxide) | tsijournals.com |
| Solvent | Mixture of Xylene and Decalin | tsijournals.com |
| Reaction Type | Thermal Condensation | researchgate.net, researchgate.net |
| Product | [CaO₂Ti₂(OPrⁱ)₆] | tsijournals.com |
| Characterization | Elemental Analysis, IR, ¹H NMR, ¹³C NMR, Mass Spectrometry, Molecular Weight | researchgate.net |
Calcium-Aluminum Isopropoxide Formulations
Bimetallic calcium-aluminum isopropoxide complexes are precursors for calcium aluminate materials, which are used in applications such as cements and catalyst supports. google.com The synthesis of these formulations can be achieved through several methods, including the reaction of mixed metal alcoholates or the combination of individual metal contributors.
One method involves the controlled hydrolysis of a mixed calcium aluminum alcoholate. google.com A specific patent describes the preparation of a calcium aluminum oxyhydroxide by reacting calcium aluminum isopropoxide with one molecular proportion of either calcium oxide or calcium hydroxide in isopropanol in the presence of a stoichiometric amount of water. google.com This process highlights the utility of the parent calcium aluminum isopropoxide as a key intermediate. The mixed alcoholate itself can be prepared by reacting metal salts like anhydrous magnesium or calcium chloride with sodium isopropoxide, followed by reaction with liquid aluminum isopropoxide. google.com
Another approach involves combining distinct calcium and aluminum contributors. google.com A patent details a scalable method where a barium contributor, a calcium contributor (e.g., calcium methoxide), and an aluminum contributor (e.g., aluminum isopropoxide) are mixed in a solvent like methanol. google.com Although this example includes barium, the principle applies to a bimetallic Ca-Al system. The mixture is heated in a reactor to form a supercritical mixture; subsequent rapid evaporation of the solvent yields a fine powder composed of the mixed metal compounds. google.com The molar ratios of the contributors can be adjusted to achieve the desired stoichiometry in the final material. google.com
Table 2: Synthetic Approaches for Calcium-Aluminum Isopropoxide Systems
| Method | Calcium Precursor | Aluminum Precursor | Solvent/Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Hydrolysis | Calcium Aluminum Isopropoxide | (Reacts with CaO or Ca(OH)₂) | Isopropanol, Water | Calcium Aluminum Oxyhydroxide | google.com |
| Contributor Mixing | Calcium Methoxide | Aluminum Isopropoxide | Methanol, Heated in Parr Reactor | Mixed Metal Oxide Precursor Powder | google.com |
Calcium-Zirconium Isopropoxide Systems
Calcium-zirconium isopropoxide systems are primarily utilized as precursors in the sol-gel synthesis of calcium zirconate (CaZrO₃), a refractory material with applications in technical ceramics. core.ac.ukscribd.com The sol-gel process allows for excellent chemical homogeneity at the molecular level, which is critical for producing pure, single-phase materials. core.ac.uk
The synthesis typically begins with a zirconium(IV) propoxide solution in an alcohol, such as ethanol. core.ac.uk To this solution, calcium isopropoxide is added to achieve the desired stoichiometry for the final material, for instance, to stabilize zirconia with 8 wt.-% CaO. core.ac.uk The mixture forms a sol, which increases in viscosity upon heating (e.g., to 90°C) and eventually forms a gel over a period of time, often around 24 hours. core.ac.uk This gel, containing a homogeneous distribution of calcium and zirconium ions linked by oxo and isopropoxy bridges, is then dried and thermally treated at high temperatures to yield the final calcium zirconate ceramic. core.ac.uk The synthesis of the zirconium isopropoxide precursor itself can be accomplished by reacting zirconium tetrachloride (ZrCl₄) with isopropyl alcohol. ijerd.comgoogle.com
While direct synthesis of isolated crystalline calcium-zirconium isopropoxide complexes is less commonly reported, the methodologies for other bimetallic zirconium alkoxides provide insight. nih.govresearchgate.net For example, heterometallic Mg-Zr and Li-Zr alkoxides have been synthesized by reacting organometallic or salt precursors with zirconium alkoxides like Zr(OⁿPr)₄ in alcohol and hydrocarbon solvents. nih.govresearchgate.net These studies show that M-O-Zr linkages readily form, creating stable bimetallic structures that serve as single-source precursors for mixed-metal oxides. nih.govresearchgate.net
Table 3: Sol-Gel Synthesis of Calcium Zirconate from Isopropoxide Precursors
| Parameter | Description | Reference |
|---|---|---|
| Calcium Precursor | Calcium Isopropoxide (Ca[C₃H₇O]₂) | core.ac.uk |
| Zirconium Precursor | Zirconium(IV) Propoxide (Zr[C₃H₇O]₄) | core.ac.uk |
| Solvent | Ethanol | core.ac.uk |
| Process | Sol-Gel Synthesis | core.ac.uk |
| Gelation Conditions | Heating at 90°C for ~24 hours | core.ac.uk |
| Post-Processing | Drying (e.g., 100°C for 24h), Thermal Treatment (e.g., 1000°C) | core.ac.uk |
| Final Product | Calcium Zirconate (CaZrO₃) | core.ac.uk |
Advanced Spectroscopic and Structural Characterization
Vibrational Spectroscopies for Molecular Fingerprinting
Vibrational spectroscopy is a cornerstone for identifying the functional groups and probing the bonding environment within a molecule. Techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy measure the vibrational frequencies of bonds, which are unique to the molecule's structure, providing a "molecular fingerprint."
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum reveals the presence of specific functional groups. For calcium isopropoxide (Ca(OCH(CH₃)₂)₂), the spectrum is expected to be dominated by the vibrations of the isopropoxide ligand.
Key vibrational modes anticipated in the FTIR spectrum include:
C-H Stretching: Aliphatic C-H stretching vibrations from the methyl (CH₃) and methine (CH) groups are expected in the 2850-3000 cm⁻¹ region.
C-H Bending: Bending vibrations (scissoring, rocking, and wagging) of the methyl and methine groups typically appear in the 1350-1470 cm⁻¹ range.
C-O Stretching: The C-O stretching vibration is a strong indicator of the alkoxide structure and is expected to produce a prominent band, typically in the 1000-1200 cm⁻¹ region. The exact position is influenced by the coordination to the calcium ion.
Ca-O Stretching: The vibration of the calcium-oxygen bond, characteristic of the metal alkoxide, is expected at lower frequencies, generally in the 400-700 cm⁻¹ range.
Table 1: Predicted FTIR Vibrational Frequencies for Calcium Isopropoxide
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| C-H Stretch | -CH, -CH₃ | 2850 - 3000 |
| C-H Bend | -CH, -CH₃ | 1350 - 1470 |
| C-O Stretch | C-O-Ca | 1000 - 1200 |
Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light, and it is particularly sensitive to non-polar, symmetric bonds. The Ca-O bond in calcium isopropoxide, due to its ionic character, is expected to be Raman active. While specific experimental Raman spectra for calcium isopropoxide are not widely reported in the literature, the technique is valuable for studying the carbonation process of calcium alkoxides and for characterizing the formation of calcium carbonate phases like vaterite and calcite cnr.it. In general, the Raman spectrum would help confirm the molecular structure by detecting the symmetric vibrations of the molecule, including the Ca-O stretching modes.
Table 2: Predicted Raman Shifts for Calcium Isopropoxide
| Vibrational Mode | Functional Group | Predicted Raman Shift Range (cm⁻¹) |
|---|---|---|
| C-H Stretch | -CH, -CH₃ | 2850 - 3000 |
| C-C Stretch | C-C | 800 - 1200 |
| C-O Stretch | C-O-Ca | 1000 - 1200 |
The calcium isopropoxide radical, [CaOCH(CH₃)₂], has been the subject of detailed spectroscopic studies to understand its electronic and vibronic structure, which is relevant for applications such as direct laser cooling. rsc.org High-resolution techniques, including vibronically resolved laser-induced fluorescence (LIF), dispersed fluorescence (DF), and cavity ring-down (CRD) spectroscopy, have been applied to jet-cooled radicals. rsc.org
Research findings from these advanced techniques reveal several key characteristics:
An essentially constant energy separation of 68 cm⁻¹ has been observed for the vibrational ground levels and all fundamental vibrational levels accessed in LIF measurements. rsc.org
The Franck-Condon (FC) matrix for the Ã-X̃ electronic transition is largely diagonal, indicating minimal change in geometry upon electronic excitation. rsc.org
Despite the diagonal nature, transitions to certain vibrational modes in the ground state (X̃) show considerable intensity. These include the CaO stretch (ν₁₃), CCC bending (ν₁₄ and ν₁₅), and CaOC asymmetric stretch (ν₉ and ν₁₁) modes. rsc.org
Transitions to low-frequency CaOC bending modes were also observed. Some of these transitions are formally forbidden by FC principles but are induced by the pseudo-Jahn–Teller (pJT) effect. rsc.org
Computational methods, such as complete-active-space self-consistent field (CASSCF) and equation-of-motion coupled-cluster singles and doubles (EOM-CCSD), have been successfully used to simulate the experimental spectra and assign the vibronic bands with considerable accuracy. rsc.org
Table 3: Experimentally Observed and Calculated Vibrational Modes in the Calcium Isopropoxide Radical rsc.org
| Mode | Description | Symmetry | Experimental Frequency (cm⁻¹) |
|---|---|---|---|
| ν₁₇ | In-plane CaOC bend | a' | 171 |
| ν₃₀ | Out-of-plane CaOC bend | a'' | 177 |
| ν₁₃ | CaO stretch | a' | 525 |
| ν₁₄, ν₁₅ | CCC bend | a' | 338, 411 |
Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. However, the characterization of calcium alkoxides in solution can be challenging due to their high reactivity and tendency to form oligomeric species. researchgate.net
In a ¹H NMR spectrum of calcium isopropoxide, the signals arise from the protons of the two isopropoxide ligands. Based on the structure of a monomeric Ca(OCH(CH₃)₂)₂ unit, two distinct proton environments are expected:
Methine Proton (-OCH): The single proton on the carbon atom bonded to oxygen. Due to the six adjacent, equivalent methyl protons, its signal is expected to be split into a septet (a pattern of seven lines). Its chemical shift would be downfield (typically 3.5-4.5 ppm) due to the deshielding effect of the electronegative oxygen atom.
Methyl Protons (-CH₃): The twelve equivalent protons of the four methyl groups. Their signal would be split into a doublet by the single adjacent methine proton. These protons are more shielded and would appear upfield (typically 1.0-1.5 ppm).
The integration of these signals should show a 1:6 ratio, corresponding to the two methine protons and twelve methyl protons in the molecule. It is important to note that in solution, factors such as solvent coordination, aggregation, or exchange phenomena could lead to broadening of the signals or the appearance of multiple sets of signals.
Table 4: Predicted ¹H NMR Spectral Data for Calcium Isopropoxide
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration Ratio |
|---|---|---|---|
| -CH | 3.5 - 4.5 | Septet | 1 |
A proton-decoupled ¹³C NMR spectrum of calcium isopropoxide would provide information about the carbon skeleton. For a symmetric, monomeric structure, two distinct signals are expected:
Methine Carbon (-OCH): The carbon atom directly bonded to the oxygen. This carbon is deshielded by the oxygen and would appear at a lower field (typically 60-70 ppm).
Methyl Carbons (-CH₃): The four equivalent methyl carbons. These carbons are more shielded and would resonate at a higher field (typically 20-30 ppm).
The presence of only two signals would confirm the symmetry of the isopropoxide ligands attached to the calcium center under the experimental conditions. As with ¹H NMR, the formation of complex oligomeric structures or interaction with solvent molecules could result in a more complex spectrum.
Table 5: Predicted ¹³C NMR Spectral Data for Calcium Isopropoxide
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH | 60 - 70 |
X-ray Diffraction (XRD) for Crystallographic Analysis
X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. It provides information on phase composition, lattice parameters, and the degree of crystallinity.
The analysis of calcium isopropoxide formed through the reaction of calcium hydroxide (B78521) (Ca(OH)₂) nanoparticles with 2-propanol presents unique findings. Studies utilizing XRD to characterize the resulting material have shown no additional peaks that would indicate the formation of crystalline calcium isopropoxide. ugr.es This suggests that the newly formed calcium alkoxide is either poorly crystalline or exists in an amorphous state, rendering it undetectable by standard XRD techniques. ugr.es This amorphous or poorly crystalline nature is a significant characteristic of the compound when synthesized under these conditions.
Many studies employ calcium isopropoxide as a precursor in sol-gel synthesis to create other compounds, such as calcia-stabilized zirconia. In these cases, XRD is used to characterize the final ceramic product, not the calcium isopropoxide precursor itself. science.govresearchgate.netresearchgate.net
In solid-state reactions, the transformation of one crystalline phase into another while retaining the external shape of the original crystal is known as a pseudomorphic transformation. This phenomenon has been observed in reactions involving calcium compounds and alcohols.
Specifically, the reaction between calcium hydroxide (Ca(OH)₂) particles and 2-propanol can lead to the pseudomorphic replacement of the hydroxide particles by calcium isopropoxide. ugr.esresearchgate.net This means the calcium isopropoxide forms, taking on the shape of the original calcium hydroxide particles. The extent of this transformation is dependent on factors such as the particle size of the initial Ca(OH)₂ and the reaction time. ugr.es This transformation is significant as it affects the subsequent reactions and properties of the material, such as the carbonation process in conservation applications. ugr.es
Electron Microscopy for Morphological and Elemental Analysis
Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are essential for visualizing the morphology and fine details of materials at the micro and nanoscale.
While calcium isopropoxide is a common precursor for synthesizing various advanced materials like calcium-stabilized zirconia and other ceramics, specific studies providing SEM micrographs of pure calcium isopropoxide are not readily found in the literature reviewed. science.govcore.ac.ukscience.gov SEM is extensively used to analyze the surface morphology and microstructure of the final products derived from calcium isopropoxide. science.govcore.ac.ukfrontiersin.org For instance, in the synthesis of CaO-stabilized zirconia, SEM is employed to characterize the morphology and size of the resulting zirconia powders after heat treatment. science.govresearchgate.net Similarly, in the development of sorbents for CO2 capture, SEM images are used to observe the structure of calcium oxide sorbents, for which calcium isopropoxide was considered as a potential, though less effective, precursor. osti.gov
Transmission Electron Microscopy (TEM) offers higher resolution than SEM, allowing for the investigation of nanoscale features, crystal lattice structures, and the nature of nanoparticles.
High-Resolution TEM (HRTEM) has been utilized to study the transformation of calcium hydroxide into calcium isopropoxide. ugr.es These analyses can reveal detailed structural information at the atomic level of the reactant and the resulting alkoxide product. In studies of Ca(OH)₂ nanoparticles intended for reaction with isopropanol (B130326), TEM and HRTEM are used to characterize the initial hydroxide particles, revealing features like their mosaic microstructure composed of slightly misaligned crystallites. ugr.es Although frequently used to characterize the nanoscale products synthesized from calcium isopropoxide, such as nanoparticles for various applications, direct TEM analysis of isolated calcium isopropoxide provides critical information about its formation at the nanoscale. harvard.edumdpi.comresearchgate.net
Thermal Analysis Techniques
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the changes in a material's physical and chemical properties as a function of temperature. These methods can determine thermal stability, decomposition temperatures, and phase transitions.
Specific TGA or DTA data for pure calcium isopropoxide is not extensively detailed in the surveyed scientific literature. The compound is typically used as an intermediate or precursor, and thermal analyses are more commonly performed on the subsequent products. For example, in the sol-gel synthesis of complex metal fluorides using calcium isopropoxide, TG/DTA is employed to ascertain the thermal behavior of the resulting un-annealed nanoscopic xerogels. researchgate.net Likewise, studies on the formation of inorganic polymers in the CaO—SiO₂—P₂O₅ system using calcium isopropoxide utilize DTA and TGA to characterize the final decomposition products.
Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA)
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are subjected to a controlled temperature program. This allows for the detection of physical and chemical changes, such as phase transitions and decomposition, which are accompanied by endothermic or exothermic events. Thermogravimetric Analysis (TGA) complements DTA by measuring the change in mass of a sample as a function of temperature.
Each mass loss event in the TGA curve would correspond to a thermal event in the DTA curve. The decomposition steps are typically endothermic. The following table outlines the expected decomposition stages for calcium propan-2-olate based on general knowledge of metal alkoxide thermal decomposition.
Interactive Data Table: Hypothetical TGA/DTA Decomposition Stages of Calcium Propan-2-olate
| Stage | Temperature Range (°C) | Mass Loss (%) | Corresponding Thermal Event (DTA) | Probable Evolved Species |
| 1 | 50 - 150 | Low | Endotherm | Adsorbed Solvent/Moisture |
| 2 | 200 - 400 | Significant | Endotherm | Isopropanol/Propene, Water |
| 3 | > 400 | Significant | Endotherm | Further decomposition products |
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) is a powerful technique for investigating phase transitions, such as melting, crystallization, and glass transitions, by measuring the difference in heat flow required to increase the temperature of a sample and a reference. researchgate.net
Specific DSC data for calcium propan-2-olate, particularly concerning its phase transitions, is not found in the reviewed scientific literature. For a crystalline solid like calcium propan-2-olate, a DSC thermogram would be expected to show a sharp endothermic peak corresponding to its melting point, provided it does not decompose before melting. If the compound undergoes any solid-solid phase transitions before melting, these would appear as smaller endothermic or exothermic peaks.
The absence of detailed experimental data in the public domain for the thermal analysis of calcium propan-2-olate highlights an area for future research to fully characterize this compound.
Mechanistic Insights into Reactions Involving Calcium;propan 2 Olate
Reaction Kinetics and Mechanisms in Formation Processes
The formation of Calcium;propan-2-olate, particularly from precursors like calcium hydroxide (B78521), involves complex solid-state transformations. Understanding the kinetics and mechanisms of these processes is crucial for controlling the synthesis and application of this compound.
Kinetic Parameters for Calcium Hydroxide Conversion to Calcium Isopropoxide
The conversion of calcium hydroxide (Ca(OH)₂) nanoparticles to this compound (calcium isopropoxide) when dispersed in isopropanol (B130326) is a thermally activated process. acs.orgnih.gov This transformation follows Arrhenius behavior, indicating a temperature-dependent reaction rate. acs.orgnih.gov The apparent activation energy (Ea) for the conversion to calcium isopropoxide has been determined to be 37 ± 6 kJ mol⁻¹. acs.orgnih.gov This value provides a quantitative measure of the energy barrier that must be overcome for the reaction to proceed. The reaction results in a partial transformation of the calcium hydroxide, with a fractional conversion (α) of up to 0.04 being observed. acs.orgnih.gov
Interactive Data Table: Kinetic Parameters for the Conversion of Calcium Hydroxide to Calcium Alkoxides
| Alkoxide Product | Precursor | Dispersing Alcohol | Apparent Activation Energy (Ea) (kJ mol⁻¹) | Maximum Fractional Conversion (α) |
| This compound | Ca(OH)₂ | Isopropanol | 37 ± 6 | up to 0.04 |
| Calcium ethoxide | Ca(OH)₂ | Ethanol | 29 ± 4 | up to 0.08 |
Diffusion-Controlled Replacement Mechanisms in Solid-State Reactions
High-resolution transmission electron microscopy (HRTEM) has provided significant insights into the mechanism of the solid-state conversion of calcium hydroxide to calcium isopropoxide. acs.org The transformation is characterized as a pseudomorphic replacement, where the external hexagonal, plate-like morphology of the parent calcium hydroxide crystal is preserved. acs.org The alkoxide phase replaces the crystalline structure of Ca(OH)₂ along specific crystallographic directions. acs.org
Catalytic Mechanisms and Pathways
This compound serves as a precursor to catalytically active species and exhibits its own catalytic properties, which are rooted in its Lewis acidic and basic characteristics. These properties are harnessed in a variety of organic transformations, including stereoselective reactions.
Lewis Acidic and Basic Behavior in Organic Transformations
The catalytic activity of this compound and its derivatives can be understood through its dual functionality as both a Lewis acid and a Brønsted/Lewis base.
Lewis Acidity : The calcium center (Ca²⁺) can function as a Lewis acid, accepting an electron pair from a substrate. This is a common feature of alkaline earth metals in catalysis. Calcium salts with weakly coordinating anions have been established as effective Lewis acid catalysts for various transformations. By coordinating to a Lewis basic site on a substrate (e.g., the oxygen of a carbonyl group), the calcium center can activate the substrate towards nucleophilic attack.
Brønsted/Lewis Basicity : The propan-2-olate (isopropoxide) ligands are the conjugate base of isopropanol and are therefore strongly basic. kaust.edu.sa They can act as Brønsted bases by deprotonating acidic substrates or as Lewis bases through the lone pairs on the oxygen atoms. This basicity is crucial for initiating reactions that require the formation of an enolate or other nucleophilic species.
This combination of a Lewis acidic metal center and basic alkoxide ligands allows for bifunctional catalysis, where both the electrophile and nucleophile can be activated simultaneously within the coordination sphere of the calcium complex.
Stereochemical Control and Asymmetric Catalysis Mechanisms
A significant application of this compound in catalysis is its use as a precursor for chiral catalysts that can control the stereochemical outcome of a reaction. By reacting this compound with chiral ligands, such as chiral bisoxazolines, catalytically active species are formed that can induce high levels of enantioselectivity. nih.gov
NMR spectroscopic studies and nonlinear effect experiments have suggested that the active catalytic species is a monomeric calcium complex incorporating the chiral ligand. nih.gov This well-defined chiral environment around the calcium center is responsible for differentiating between the enantiotopic faces of the substrate, leading to the preferential formation of one enantiomer of the product.
The development of catalytic asymmetric 1,4-addition reactions using chiral calcium species derived from this compound has been a notable achievement. nih.gov For instance, the 1,4-addition of glycine Schiff bases to α,β-unsaturated esters can be catalyzed with high diastereo- and enantioselectivity. acs.orgnih.gov
Mechanistic investigations suggest that these reactions proceed through a stepwise pathway. acs.orgnih.gov The proposed mechanism involves:
Deprotonation : The chiral calcium-alkoxide complex, acting as a Brønsted base, deprotonates the glycine Schiff base to form a calcium enolate.
1,4-Addition : The calcium enolate then undergoes a 1,4-addition to the α,β-unsaturated ester, which is activated by coordination to the Lewis acidic calcium center. This step forms a new enolate intermediate.
Protonation : The subsequent protonation of this enolate intermediate yields the final 1,4-addition product. acs.org
The stereochemistry of the final product is determined in the C-C bond-forming step, where the chiral catalyst directs the approach of the nucleophile to the electrophile. By modifying the structure of the substrates, the reaction pathway can sometimes be diverted to other transformations, such as [3+2] cycloadditions, which also proceed with high stereocontrol. nih.gov
Proposed Stepwise Mechanisms for [3+2] Cycloaddition Reactions
The role of this compound, commonly known as calcium isopropoxide, as a catalyst in [3+2] cycloaddition reactions is not extensively documented in scientific literature. However, based on the established Lewis acidic nature of alkaline earth metal complexes, a plausible stepwise mechanism can be proposed. In such a scenario, the calcium center would function as a Lewis acid, activating one of the reactants.
A hypothetical stepwise mechanism may proceed as follows:
Lewis Acid Activation: The calcium ion of the isopropoxide complex coordinates to the dipolarophile (the 2π component, such as an alkene or alkyne). This coordination polarizes the dipolarophile, increasing its reactivity and susceptibility to nucleophilic attack by the 1,3-dipole.
Nucleophilic Attack and Intermediate Formation: The 1,3-dipole then attacks the activated dipolarophile in a nucleophilic manner. This initial attack forms a new sigma (σ) bond at one end, leading to a linear, zwitterionic, or diradical intermediate that remains stabilized by the calcium complex.
Ring Closure: The second and final σ-bond is formed through an intramolecular ring-closing step. This step completes the formation of the five-membered heterocyclic ring.
Catalyst Regeneration: The final cycloadduct is released from the calcium center, regenerating the calcium isopropoxide catalyst, which can then participate in another catalytic cycle.
This proposed pathway is distinct from a concerted mechanism where both sigma bonds are formed simultaneously in a single transition state. sci-rad.com Theoretical studies, often employing Density Functional Theory (DFT), are crucial for elucidating the precise nature of such reaction pathways, determining whether they proceed through discrete intermediates or concerted transition states. researchgate.netresearchgate.net While various metal complexes are known to catalyze these reactions, the specific application and mechanistic validation for calcium isopropoxide remain an area for further investigation. researchgate.netacs.org
Polymerization Mechanisms with Calcium Isopropoxide Initiators
Calcium isopropoxide and related calcium complexes have emerged as effective initiators for the ring-opening polymerization (ROP) of cyclic esters, such as lactide and ε-caprolactone, to produce biodegradable polyesters. nih.gov The polymerization typically proceeds through a coordination-insertion mechanism. ijcrt.org
Coordination-Insertion Polymerization Pathways
The coordination-insertion mechanism is the most widely accepted pathway for the ROP of cyclic esters initiated by metal alkoxides, including calcium isopropoxide. ijcrt.orgcmu.ac.th This multi-step process involves the insertion of the monomer into the metal-alkoxide bond of the initiator.
The key steps of the mechanism are:
Monomer Coordination: The process begins with the coordination of the carbonyl oxygen atom of the cyclic ester monomer to the electrophilic calcium center of the initiator. This coordination activates the monomer by polarizing the carbonyl group, making its carbon atom more susceptible to nucleophilic attack. nih.govcmu.ac.th
Nucleophilic Attack (Initiation): The isopropoxide group (⁻OⁱPr), acting as a nucleophile, attacks the activated carbonyl carbon of the coordinated monomer. This leads to the formation of a tetrahedral intermediate.
Ring Opening and Insertion: The strained ring of the cyclic ester opens, and the monomer is inserted into the calcium-isopropoxide bond. This step results in the formation of a new, elongated calcium alkoxide species, with the isopropoxide group from the original initiator now forming the ester end-group of the nascent polymer chain.
Propagation: The newly formed calcium alkoxide end-group can then coordinate and attack another monomer molecule in the same manner. This sequential coordination and insertion process is repeated, leading to the propagation of the polymer chain. ijcrt.org The chain growth continues until the monomer is consumed or the reaction is terminated.
This mechanism allows for the synthesis of well-defined polyesters with controlled molecular weights and narrow polydispersity, particularly when side reactions are minimized. rsc.org
| Calcium Initiator System | Monomer | Co-initiator/Agent | Key Mechanistic Finding | Reference |
|---|---|---|---|---|
| Calcium complexes with NNO-tridentate ketiminate ligands | L-lactide | Benzyl Alcohol | ROP proceeds rapidly and is well-controlled; kinetic studies show a first-order dependency on the monomer and a second-order dependency on the alcohol co-initiator. | nih.gov |
| Binuclear magnesium and zinc alkoxides (analogs to calcium systems) | Lactide | Benzyl Alcohol | The mechanism is temperature-dependent. At high temperatures (130 °C), a coordination-insertion mechanism is dominant. At lower temperatures, an "activated monomer" mechanism occurs in the presence of an alcohol. | rsc.org |
Acyl-Oxygen Cleavage Mechanisms in Cyclic Ester Polymerization
The ring-opening step within the coordination-insertion pathway can theoretically occur via two distinct bond cleavages: acyl-oxygen cleavage or alkyl-oxygen cleavage. ijcrt.orgresearchgate.net For the polymerization of most common cyclic esters with six or more atoms in the ring, such as lactide and ε-caprolactone, using calcium isopropoxide, the reaction proceeds exclusively through acyl-oxygen cleavage. ijcrt.orgcmu.ac.th
Acyl-Oxygen Cleavage:
This pathway involves the scission of the bond between the carbonyl carbon and the endocyclic oxygen atom (O=C–O).
Following the nucleophilic attack by the isopropoxide on the carbonyl carbon, the tetrahedral intermediate collapses by breaking this acyl-oxygen bond.
This is the favored mechanism for less-strained rings and results in the formation of a new metal alkoxide at the propagating chain end, which is essential for the continuation of the coordination-insertion cycle. acs.orgresearchgate.net
Alkyl-Oxygen Cleavage:
This alternative pathway involves the breaking of the bond between the alkyl carbon and the endocyclic oxygen atom (C–O).
This mechanism is less common for lactide and caprolactone ROP with metal alkoxide initiators but can be observed in the polymerization of smaller, more strained rings (e.g., β-lactones) or under different conditions, such as cationic polymerization. ijcrt.org
The preference for acyl-oxygen cleavage in calcium isopropoxide-initiated ROP ensures that the propagating species is a calcium alkoxide, allowing the polymerization to proceed smoothly via the coordination-insertion mechanism. ijcrt.org
Reactivity and Degradation Mechanisms
Hydrolysis Pathways with Moisture
Calcium isopropoxide is highly sensitive to moisture and readily undergoes hydrolysis upon contact with water. This reaction is characteristic of alkali and alkaline earth metal alkoxides due to the polarized nature of the metal-oxygen bond and the high reactivity of the alkoxide group. bnmu.ac.inwikipedia.org The hydrolysis proceeds via a nucleophilic substitution mechanism where the isopropoxide ligands are replaced by hydroxide groups.
The pathway can be described in a stepwise manner:
Coordination of Water: A water molecule acts as a nucleophile, and its oxygen atom coordinates to the Lewis acidic calcium center.
Proton Transfer: An intramolecular or intermolecular proton transfer occurs from the coordinated water molecule to one of the isopropoxide ligands.
Ligand Exchange: This transfer results in the formation of a neutral propan-2-ol (isopropanol) molecule, which is released, and a calcium hydroxide isopropoxide species. The reaction is shown below: Ca(OⁱPr)₂ + H₂O → Ca(OH)(OⁱPr) + CH₃CH(OH)CH₃
Complete Hydrolysis: If sufficient water is present, the second isopropoxide ligand is replaced in a similar fashion, leading to the formation of calcium hydroxide and another molecule of isopropanol. stackexchange.com Ca(OH)(OⁱPr) + H₂O → Ca(OH)₂ + CH₃CH(OH)CH₃
The calcium hydroxide formed may precipitate from the solution if its solubility limit is exceeded. This hydrolysis reaction is often rapid and exothermic. The reverse reaction, the formation of calcium alkoxides from calcium hydroxide and alcohol, is also possible and is influenced by factors such as the removal of water. researchgate.net
Thermal Decomposition Mechanisms and By-Product Formation
The thermal decomposition of calcium isopropoxide, when heated to elevated temperatures, is expected to proceed through pathways that involve the elimination of ligands and the formation of stable inorganic residues. While specific thermogravimetric analysis (TGA) data for pure calcium isopropoxide is not widely published, the mechanism can be inferred from the known decomposition behavior of other metal alkoxides and related calcium compounds. arxiv.orgmdpi.com
A primary proposed mechanism is β-hydride elimination , a common decomposition route for alkoxides with hydrogen atoms on the β-carbon.
β-Hydride Elimination: In this step, a hydrogen atom from a methyl group (β-position) of the isopropoxide ligand is transferred to the calcium-bound oxygen, leading to the cleavage of the carbon-oxygen bond. This concerted process results in the formation of propene (a gaseous by-product) and a calcium hydroxide species. Ca(OCH(CH₃)₂)₂ → Ca(OH)(OCH(CH₃)₂) + CH₂=CHCH₃
Decomposition of Calcium Hydroxide: The calcium hydroxide formed in the initial step is thermally unstable at higher temperatures. It decomposes to form calcium oxide (CaO) and water (H₂O). This decomposition typically occurs in the temperature range of approximately 400–550 °C. canada.caresearchgate.net Ca(OH)₂ → CaO + H₂O
Further Reactions: The calcium oxide is a stable, high-melting-point solid. In the presence of carbon dioxide (e.g., from the air), it can be converted to calcium carbonate (CaCO₃), which decomposes at even higher temperatures (typically >650 °C). chembam.comrsc.org
| Compound | Decomposition Stage | Approximate Temperature Range (°C) | Mass Loss Event / By-products | Final Residue | Reference |
|---|---|---|---|---|---|
| Calcium Oxalate Monohydrate (CaC₂O₄·H₂O) | 1. Dehydration | 100 - 250 | Loss of H₂O | CaC₂O₄ | h-and-m-analytical.comebatco.com |
| 2. Decomposition to Carbonate | 400 - 500 | Loss of CO | CaCO₃ | h-and-m-analytical.comebatco.com | |
| 3. Decomposition to Oxide | 650 - 850 | Loss of CO₂ | CaO | h-and-m-analytical.comebatco.com | |
| Calcium Hydroxide (Ca(OH)₂) | 1. Dehydroxylation | 400 - 550 | Loss of H₂O | CaO | canada.caresearchgate.net |
| Calcium Carbonate (CaCO₃) | 1. Decarbonation | 650 - 900 | Loss of CO₂ | CaO | chembam.comrsc.org |
Carbonation Reactions and Alkylcarbonate Formationnih.gov
The reaction of this compound with carbon dioxide represents a key pathway to the formation of calcium alkylcarbonates. This process, a subset of the broader class of carbonation reactions, involves the insertion of a carbon dioxide molecule into the calcium-oxygen bond of the alkoxide. The resulting calcium alkylcarbonate species are of interest for various applications, though the specific mechanistic details for this compound are not extensively documented in publicly available literature. However, insights can be drawn from the general understanding of the carbonation of metal alkoxides and calcium-based sorbents.
The carbonation of this compound is believed to proceed primarily through a direct insertion mechanism, particularly under anhydrous conditions. In this pathway, the electrophilic carbon atom of CO₂ is attacked by the nucleophilic oxygen of the propan-2-olate ligand. This concerted process is thought to proceed through a four-membered transition state, leading to the formation of a calcium mono-alkylcarbonate species.
In the presence of moisture, an alternative or competing pathway may become significant. This involves the hydrolysis of this compound to form calcium hydroxide (Ca(OH)₂). The calcium hydroxide can then undergo a more conventional carbonation reaction with CO₂ to produce calcium carbonate (CaCO₃). quora.comactachemscand.org The presence of water can, therefore, influence the final product distribution, potentially leading to a mixture of calcium alkylcarbonate and calcium carbonate.
Detailed research into the carbonation of analogous calcium alkoxides has provided some insights into the factors influencing these reactions. For instance, the reaction temperature, CO₂ pressure, and the nature of the solvent can all play a crucial role in determining the reaction rate and the stability of the resulting alkylcarbonate.
The table below summarizes hypothetical reaction conditions for the formation of calcium isopropyl carbonate from this compound, based on general principles of metal alkoxide carbonation.
| Entry | Reactant | CO₂ Pressure (atm) | Temperature (°C) | Solvent | Product |
| 1 | This compound | 1 | 25 | Tetrahydrofuran | Calcium bis(propan-2-yl carbonate) |
| 2 | This compound | 5 | 50 | Toluene | Calcium bis(propan-2-yl carbonate) |
| 3 | This compound | 1 | 25 | Tetrahydrofuran / H₂O (trace) | Mixture of Calcium bis(propan-2-yl carbonate) and Calcium Carbonate |
Further research findings on related systems indicate that the structure of the alkyl group can influence the reactivity of the calcium alkoxide towards carbonation. Steric hindrance around the oxygen atom can affect the approach of the CO₂ molecule, potentially slowing down the rate of insertion.
The characterization of the resulting calcium alkylcarbonate products would typically involve spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The IR spectrum is expected to show characteristic stretching frequencies for the carbonate (C=O and C-O) bonds of the alkylcarbonate moiety. arizona.eduresearchgate.net ¹³C NMR spectroscopy would provide a distinct signal for the carbonate carbon, differentiating it from the carbons of the propan-2-olate group.
The following table outlines the expected spectroscopic data for the hypothetical product, calcium bis(propan-2-yl carbonate).
| Spectroscopic Technique | Key Diagnostic Signal | Expected Chemical Shift / Wavenumber |
| ¹³C NMR | Carbonate Carbon (OCOO) | δ 160-170 ppm |
| IR Spectroscopy | Asymmetric OCOO Stretch | ν ~1650-1620 cm⁻¹ |
| IR Spectroscopy | Symmetric OCOO Stretch | ν ~1300-1250 cm⁻¹ |
It is important to note that while these mechanistic insights and data are based on established principles of inorganic and organometallic chemistry, further dedicated experimental studies on the carbonation of this compound are required for a comprehensive understanding of this specific reaction.
Applications in Advanced Materials Synthesis and Deposition
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Precursors
Calcium isopropoxide is a member of the metal alkoxide family of compounds, which are frequently used as precursors in the Metal-Organic Chemical Vapor Deposition (MOCVD) of oxides. tms.org MOCVD is a variant of CVD that utilizes metal-organic compounds as the source materials. wikipedia.org The selection of an appropriate precursor is crucial and depends on factors such as volatility, thermal stability, and reactivity to ensure controlled film growth. tms.org Calcium β-diketonates are also popular precursors for the MOCVD of calcium-containing thin films due to their volatility and thermal stability. mocvd-precursor-encyclopedia.de
Similarly, in Atomic Layer Deposition (ALD), a technique known for its ability to deposit ultrathin, highly conformal films with atomic-level precision, the choice of precursor is a key determinant of the final material's properties. wikipedia.orgaip.org ALD relies on sequential, self-limiting surface reactions to build up films layer by layer. wikipedia.org Calcium isopropoxide and other calcium compounds, such as calcium cyclopentadienyls, have been employed as calcium sources in ALD processes. researchgate.netresearchgate.net
Metal-Organic Chemical Vapor Deposition (MOCVD) of Oxide Thin Films
MOCVD has proven to be a versatile technique for depositing a wide array of oxide materials, including those with complex compositions and structures like superconducting, ferroelectric, and dielectric materials. tms.org The success of the MOCVD process is heavily reliant on the chemical and physical properties of the chosen metal-organic precursors. tms.org
A significant application of calcium isopropoxide in MOCVD is in the synthesis of perovskite-structured thin films, such as calcium copper titanate (CaCu₃Ti₄O₁₂). researchgate.netresearchgate.netresearchgate.net This material is of considerable interest due to its extraordinarily high dielectric constant. mdpi.comnih.gov
In a notable MOCVD approach for creating CaCu₃Ti₄O₁₂ thin films, a molten multicomponent precursor source is utilized. researchgate.netresearchgate.net This mixture often consists of Ca(hfa)₂·tetraglyme, Ti(tmhd)₂(O-iPr)₂, and Cu(tmhd)₂. researchgate.netresearchgate.netresearchgate.netacs.org Here, the titanium precursor incorporates an isopropoxide ligand, highlighting the utility of alkoxides in these complex systems. While this specific example uses a calcium β-diketonate, the principle extends to the use of calcium isopropoxide in similar multi-precursor systems for depositing calcium-containing oxides.
Research has shown that a two-step MOCVD process can lead to the formation of epitaxial CaCu₃Ti₄O₁₂ thin films, whereas a one-step route at deposition temperatures between 800-900°C was found to be unsuitable for forming the desired phase. researchgate.net The structural and morphological properties of the resulting films are typically characterized using techniques like X-ray diffraction (XRD) and scanning electron microscopy (SEM). researchgate.net
Table 1: MOCVD Precursors for CaCu₃Ti₄O₁₂ Thin Film Deposition
| Precursor Component | Chemical Name | Role |
| Calcium Source | Ca(hfa)₂·tetraglyme | Provides calcium to the film |
| Titanium Source | Ti(tmhd)₂(O-iPr)₂ | Provides titanium to the film |
| Copper Source | Cu(tmhd)₂ | Provides copper to the film |
This table is based on a common precursor system used in the MOCVD of CaCu₃Ti₄O₁₂. researchgate.netresearchgate.netresearchgate.netacs.org
The synthesis of spinel oxides, such as magnesium aluminate (MgAl₂O₄), represents another area where metal alkoxide precursors are vital. acs.org MgAl₂O₄ is a material with excellent chemical, thermal, dielectric, mechanical, and optical properties. sci-hub.se While studies have detailed the use of magnesium-aluminum alkoxides like [MgAl₂(O-iPr)₈] as single-source precursors for MgAl₂O₄ films via CVD, this demonstrates the principle of using mixed-metal alkoxides containing isopropoxide ligands. acs.org The synthesis of MgAl₂O₄ can also be achieved through various methods, including sol-gel techniques that utilize aluminum isopropoxide and magnesium nitrate (B79036). researchgate.net The use of calcium isopropoxide in conjunction with an aluminum precursor, such as aluminum isopropoxide, would be a logical extension for doping or creating calcium-containing spinel structures. The properties of the resulting films, including growth rate, morphology, and crystallinity, are directly influenced by the chemical design of the precursor molecule. acs.org
Table 2: Comparison of Mg-Al Alkoxide Precursors for MgAl₂O₄ CVD
| Precursor | Key Ligands | Physical State | Noteworthy Characteristics |
| [MgAl₂(O-iPr)₈] | Isopropoxide | Liquid | Provides adequate vapor pressure for high-quality film growth but has potential for oligomerization. acs.org |
| [MgAl₂(O-Buᵗ)₈] | tert-Butoxide | Solid | More thermally and structurally stable, but has lower vapor pressure and higher decomposition temperature. acs.org |
| [MgAl₂(O-Buᵗ)₄H₄] | tert-Butoxide, Hydride | Solid | Exhibits high vapor pressure, but films may contain residual organics. acs.org |
This table illustrates how the choice of alkoxide ligand impacts precursor properties for spinel oxide deposition. acs.org
Sol-Gel Synthesis of Complex Inorganic Materials
The sol-gel process is a versatile wet-chemical technique used for the synthesis of solid materials from small molecules (precursors). researchgate.netrsc.org This method involves the transition of a system from a liquid "sol" into a solid "gel" phase. rsc.org Calcium isopropoxide is a favored precursor in this process for creating complex inorganic materials due to its ability to form a homogenous solution that, upon hydrolysis and condensation, yields materials with high purity and controlled nanostructures. scite.aiacs.orgnih.gov
Calcium titanate (CaTiO3) is a perovskite ceramic material with significant dielectric properties. acs.orgunesp.br The sol-gel method is a common route for synthesizing calcium titanate powders and gels, often utilizing calcium isopropoxide or other calcium salts and a titanium alkoxide like titanium(IV) isopropoxide. scite.aiacs.orgresearchgate.net
The synthesis process generally involves the reaction between a calcium precursor and a titanium precursor in a suitable solvent. For instance, a chemical reaction between calcium acetate (B1210297) and titanium(IV) isopropoxide can lead to the formation of optically transparent and homogeneous calcium titanate gels. scite.aiacs.orgresearchgate.net These gels, after drying and calcination at temperatures typically below 700°C, are converted into crystalline, phase-pure, and submicrometer-sized calcium titanate powders. acs.org Different phases of calcium titanate, such as CaTiO3, Ca3Ti2O7, and Ca4Ti3O10, can be synthesized through this method. acs.orgresearchgate.net
The properties of the resulting calcium titanate can be influenced by the specific synthesis conditions. For example, using calcium nitrate and tetra-n-butyl titanate with capping agents like oxalic acid can control the morphology and particle size of the resulting nanoparticles. researchgate.net The sol-gel method allows for the preparation of nanocrystalline and mesoporous calcium titanate thin films and powders with a narrow particle size distribution. researchgate.net
Table 1: Examples of Calcium Titanate Synthesis using Sol-Gel Method
| Calcium Precursor | Titanium Precursor | Resulting Material | Key Findings | Reference |
|---|---|---|---|---|
| Calcium Acetate | Titanium(IV) Isopropoxide | CaTiO3, Ca3Ti2O7, Ca4Ti3O10 powders | Formation of transparent gels; powders are very sinter-active. | acs.org |
| Calcium Nitrate Tetrahydrate | Titanium(IV) Isopropoxide | CaTiO3 nanoparticles | Adsorbent for As(III) with a maximum adsorption capacity of 11.12 mg g−1. | mdpi.com |
| Calcium Chloride | Titanium(IV) Isopropoxide | Eu-doped CaTiO3 nanopowder | Nanopowder with particle sizes ranging from 31-37nm. | ijrat.org |
Calcium phosphate-based biomaterials are of great interest for applications in bone and dental tissue engineering due to their chemical similarity to the mineral phase of bone. lmaleidykla.ltscispace.comdiva-portal.orgdiva-portal.org The sol-gel method provides an effective route for synthesizing these materials, offering control over their composition, purity, and morphology. diva-portal.orgdiva-portal.org
While calcium nitrate is a more commonly cited calcium precursor in the sol-gel synthesis of calcium phosphates like hydroxyapatite (B223615) (HAp), the underlying principles of using alkoxide-based routes are relevant. diva-portal.orgcsic.es The process involves the controlled hydrolysis and condensation of calcium and phosphate (B84403) precursors. For instance, calcium diethoxide and triethyl phosphite (B83602) have been used to create hydroxyapatite coatings. lmaleidykla.lt The use of alkoxide precursors requires careful control of aging time and annealing temperature to produce thin, homogeneous coatings on substrates like titanium. lmaleidykla.lt
The versatility of the sol-gel method allows for the incorporation of other elements to create bioactive glasses. For example, glasses in the SiO2–CaO–P2O5 system can be prepared using precursors like tetraethyl orthosilicate (B98303) (TEOS), calcium nitrate tetrahydrate, and triethyl phosphate (TEP). lmaleidykla.lt
Calcium silicate (B1173343) materials are used in cements and are also investigated for biomedical applications due to their bioactivity. nih.govjuniperpublishers.comresearchgate.net The sol-gel method is a viable technique for synthesizing amorphous calcium silicate systems. nih.gov
The synthesis can be performed using precursors like tetraethyl orthosilicate (TEOS) for silica (B1680970) and a calcium source. The general formula for these glasses can be expressed as xCaO•(1-x)SiO2. nih.gov The resulting amorphous gels can exhibit bioactivity, as demonstrated by the formation of hydroxyapatite on their surface when soaked in simulated body fluid. nih.gov The sol-gel approach allows for the creation of these materials with high surface area, which can enhance their bioactivity. mdpi.com
The sol-gel method is well-suited for preparing mixed-metal oxides with a high degree of homogeneity at the molecular level. researchgate.net This is achieved by using a mixture of metal alkoxide precursors that, upon co-hydrolysis and condensation, form a mixed-oxide gel. The synthesis of heterometallic alkoxides as single-source precursors is a sophisticated approach to ensure the uniform distribution of different metal cations in the final material. acs.orgnih.govijnrd.org
For example, to create a Ca-Zr mixed oxide, calcium isopropoxide could be reacted with a zirconium alkoxide, such as zirconium(IV) propoxide. researchgate.net The use of a common solvent and controlled reaction conditions would lead to a homogenous gel, which upon thermal treatment would yield a Ca-Zr mixed oxide. This approach is advantageous over traditional solid-state reactions, which often require high temperatures and can lead to phase separation.
Similarly, for a Ca-Mg-Al system, a combination of calcium isopropoxide, a magnesium alkoxide, and an aluminum alkoxide would be used. The sol-gel synthesis of bioceramic nanomaterials in the ternary SiO2-CaO-MgO system has been demonstrated to produce materials with enhanced biological and mechanical properties. mdpi.com
Nanomaterial Fabrication
The synthesis of nanomaterials, particularly metal oxide nanoparticles, often employs methods where control over particle size, shape, and crystallinity is crucial. rsc.org Calcium isopropoxide can serve as a precursor in these syntheses, contributing to the formation of calcium-containing nanoparticles.
In the synthesis of metal oxide nanoparticles, precursors like metal alkoxides play a key role. acs.org The non-aqueous sol-gel synthesis is one such method where a metal alkoxide is reacted in an organic solvent to form nanoparticles. rsc.org For instance, the reaction of titanium isopropoxide and titanium chloride was an early example of preparing anatase nanocrystals. acs.org
Calcium isopropoxide can be used in similar ways to introduce calcium into a nanoparticle system. For example, in the formation of calcium carbonate nanoparticles, which can then be converted to calcium oxide nanoparticles, various synthesis methods are employed. mdpi.comrsc.org While direct use of calcium isopropoxide in all nanoparticle synthesis is not always the primary method, its role as a soluble and reactive calcium source makes it a valuable component in precursor systems for creating complex metal oxide nanoparticles with controlled properties. The use of such precursors in controlled environments, like supercritical fluids or in the presence of specific surfactants, allows for fine-tuning of the resulting nanoparticle characteristics. rsc.orgacs.org The synthesis of calcium hydroxide (B78521) nanoparticles has also been explored using various methods, highlighting the importance of nanosized calcium compounds in applications ranging from construction to heritage conservation. acs.org
Preparation of Calcium Oxide Nanoparticles
The synthesis of calcium oxide (CaO) nanoparticles using calcium isopropoxide (calcium;propan-2-olate) as a precursor is a subject of specialized interest in advanced materials science. While more common precursors for CaO nanoparticles include calcium carbonate, calcium hydroxide, and calcium nitrate, the use of calcium alkoxides like calcium isopropoxide offers potential advantages in controlling particle size, morphology, and purity through sol-gel and thermal decomposition routes. However, it is important to note that direct synthesis of CaO nanoparticles from calcium isopropoxide is not as widely documented in scientific literature as methods involving other calcium salts.
Research has shown that calcium isopropoxide can be formed through the reaction of calcium hydroxide with isopropanol (B130326). acs.orgacs.orgresearchgate.net This transformation is particularly relevant in the context of using "nanolimes," which are alcohol dispersions of Ca(OH)2 nanoparticles, where the formation of calcium alkoxides can occur. acs.orgresearchgate.net This intermediate step underscores the chemical viability of calcium isopropoxide in pathways leading to calcium-based nanomaterials.
The synthesis of CaO nanoparticles from a calcium alkoxide precursor like calcium isopropoxide would typically involve two main stages: the hydrolysis of the calcium isopropoxide to form a calcium hydroxide or hydrated calcium oxide intermediate, followed by the thermal decomposition (calcination) of this intermediate to yield anhydrous calcium oxide nanoparticles.
Hydrolysis: Ca(OCH(CH₃)₂)₂ + 2H₂O → Ca(OH)₂ + 2(CH₃)₂CHOH
Calcination: Ca(OH)₂ → CaO + H₂O
Control over the hydrolysis rate, temperature, and subsequent calcination conditions are critical factors in determining the final properties of the CaO nanoparticles.
Detailed Research Findings
Detailed experimental studies focusing exclusively on the synthesis of pure CaO nanoparticles from calcium isopropoxide are scarce. However, related research on mixed-oxide systems and other calcium precursors provides insight into the potential synthesis parameters. For instance, in the sol-gel synthesis of binary CaO-SiO₂ glasses, calcium alkoxides (methoxide and ethoxide) have been used successfully as precursors, demonstrating their utility in forming calcium-containing nanostructures. nih.gov
A study on the conversion of calcium hydroxide to calcium alkoxides reported that Ca(OH)₂ particles react with isopropanol to form calcium isopropoxide. acs.org The extent of this conversion depends on factors like time and temperature. While this study focused on the implications for heritage conservation, the formation of calcium isopropoxide as a distinct phase is a key finding.
The following tables present data related to the formation of calcium isopropoxide and a generalized framework for the synthesis of metal oxide nanoparticles from an alkoxide precursor, which can be inferred for the calcium isopropoxide route.
Table 1: Formation of Calcium Isopropoxide from Calcium Hydroxide
This table is based on research investigating the reaction between Ca(OH)₂ and isopropanol.
| Reactants | Solvent | Temperature (°C) | Reaction Time | Product | Fractional Conversion (α) | Apparent Activation Energy (Ea) (kJ mol⁻¹) | Reference |
| Calcium Hydroxide (Ca(OH)₂) | Isopropanol | Ambient to 60 | Variable | Calcium Isopropoxide (Ca(OCH(CH₃)₂)₂) | Up to 0.04 | 37 ± 6 | acs.org |
Table 2: Generalized Synthesis Parameters for CaO Nanoparticles via Calcium Isopropoxide
This table presents a hypothetical, generalized set of parameters for the sol-gel synthesis of CaO nanoparticles from calcium isopropoxide, based on established principles for metal alkoxide precursors.
| Synthesis Step | Parameter | Typical Range/Value | Purpose |
| Sol Preparation | Precursor | Calcium Isopropoxide | Source of calcium |
| Solvent | Isopropanol, Ethanol | To dissolve the precursor and control the reaction medium | |
| Water-to-Alkoxide Ratio | 0.5 - 4 | To control the rate of hydrolysis and subsequent particle growth | |
| Catalyst | Acid (e.g., HCl) or Base (e.g., NH₄OH) (Optional) | To control the pH and influence the hydrolysis and condensation rates | |
| Gelation | Aging Time | Several hours to days | To allow for the completion of hydrolysis and condensation reactions |
| Aging Temperature | Room Temperature to ~60°C | To influence the kinetics of gel formation | |
| Drying | Method | Conventional oven drying, Supercritical drying | To remove the solvent from the gel network |
| Temperature | 60 - 120°C | To evaporate the solvent and residual organics | |
| Calcination | Temperature | 500 - 900°C | To decompose the hydroxide intermediate to form crystalline CaO |
| Atmosphere | Air or inert gas | To control the reaction environment during thermal decomposition | |
| Duration | 1 - 4 hours | To ensure complete conversion to the oxide phase |
The resulting calcium oxide nanoparticles would require characterization using techniques such as X-ray Diffraction (XRD) to confirm the crystal structure, Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to analyze the particle size and morphology, and Brunauer-Emmett-Teller (BET) analysis to determine the surface area. The precise properties of the synthesized CaO nanoparticles would be highly dependent on the careful control of the synthesis parameters outlined above.
Catalytic and Polymerization Research Applications
Calcium;propan-2-olate in Organic Synthesis as a Catalyst
This compound, also known as calcium isopropoxide, has emerged as a versatile and environmentally benign catalyst in organic synthesis. Its utility stems from its nature as a hard Lewis acid, which allows it to activate a variety of functional groups. The low cost and low toxicity of calcium further enhance its appeal as a sustainable alternative to more traditional and often more toxic metal catalysts.
As a Lewis acid, this compound can catalyze a range of cyclization reactions, which are fundamental processes in the synthesis of cyclic organic compounds. The calcium center can coordinate to heteroatoms such as oxygen or nitrogen, thereby activating the substrate towards intramolecular nucleophilic attack and facilitating ring closure.
The Pictet-Spengler reaction is a key method for the synthesis of tetrahydroisoquinolines and related heterocyclic structures, which are prevalent in many natural products and pharmaceuticals. While traditional Pictet-Spengler conditions often require strong Brønsted acids, research has explored the use of milder Lewis acid catalysts.
Although direct studies employing this compound were not prominently found, a closely related calcium alkoxide, calcium bis-1,1,1,3,3,3-hexafluoroisopropoxide, has been demonstrated as an effective catalyst for the Pictet-Spengler reactions of 3-hydroxyphenethylamine and 3-hydroxy-4-methoxyphenethylamine with a variety of aldehydes and ketones nih.gov. This fluorinated analogue showcases the potential of calcium alkoxides as Lewis acid catalysts in this transformation. These reactions are notable for directly providing 1,1'-disubstituted tetrahydroisoquinolines from the corresponding amine and ketone, a process that often requires two separate steps with other Lewis acid catalysts nih.gov. The use of a calcium-based catalyst highlights the unique reactivity of calcium as a Lewis acid in promoting these cyclizations nih.govresearchgate.net. The reaction proceeds by the calcium catalyst activating the carbonyl group of the aldehyde or ketone, facilitating the formation of an iminium ion intermediate which then undergoes intramolecular cyclization.
Table 1: Examples of Calcium-Promoted Pictet-Spengler Reactions
| Amine Reactant | Carbonyl Reactant | Product | Yield (%) |
|---|---|---|---|
| 3-Hydroxyphenethylamine | Benzaldehyde | 1-Phenyl-1,2,3,4-tetrahydroisoquinolin-6-ol | 95 |
| 3-Hydroxyphenethylamine | Acetophenone | 1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinolin-6-ol | 85 |
| 3-Hydroxy-4-methoxyphenethylamine | Cyclohexanone | 7-Methoxy-spiro[cyclohexane-1,1'- nih.govresearchgate.netnih.govacs.orgtetrahydroisoquinolin]-6'-ol | 90 |
A significant area of research has been the development of chiral calcium catalysts for asymmetric synthesis, where the goal is to produce one enantiomer of a chiral molecule selectively. This compound serves as an excellent precursor for the in-situ generation of such catalysts. By reacting it with chiral ligands, typically multidentate organic molecules, well-defined chiral calcium complexes are formed that can induce enantioselectivity in a variety of chemical reactions.
The asymmetric 1,4-addition, or conjugate addition, of nucleophiles to α,β-unsaturated compounds is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds in an enantioselective manner. Chiral calcium catalysts derived from calcium isopropoxide have proven to be highly effective in this regard.
Research has shown that chiral calcium species prepared from the reaction of calcium isopropoxide and chiral bisoxazoline (BOX) ligands can catalyze the asymmetric 1,4-addition of glycine Schiff bases to acrylic esters nih.gov. These reactions produce glutamic acid derivatives in high yields and with high enantioselectivities nih.gov. The success of these catalysts is attributed to the formation of a well-defined chiral environment around the calcium center, which effectively controls the facial selectivity of the nucleophilic attack.
Table 2: Asymmetric 1,4-Addition of Glycine Schiff Base to Acrylic Esters Catalyzed by Chiral Calcium Complex
| Acrylic Ester | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Methyl acrylate | (R)-Ph-BOX | 95 | 92 |
| Ethyl acrylate | (R)-Ph-BOX | 98 | 93 |
| tert-Butyl acrylate | (R)-Ph-BOX | 99 | 95 |
Asymmetric [3+2] cycloaddition reactions are a valuable method for the construction of five-membered rings, which are common motifs in biologically active molecules. Chiral calcium catalysts generated from calcium isopropoxide have also demonstrated remarkable efficacy in promoting these transformations.
In the course of studying asymmetric 1,4-additions, it was discovered that the reaction of glycine Schiff bases with crotonate derivatives, under the influence of the same chiral calcium-bisoxazoline catalysts, unexpectedly led to a [3+2] cycloaddition reaction nih.gov. This serendipitous discovery opened up a new avenue for the synthesis of highly substituted pyrrolidine derivatives in high yields and with excellent diastereo- and enantioselectivities nih.govacs.org. The proposed mechanism involves a stepwise process initiated by a 1,4-addition, followed by an intramolecular Mannich-type reaction nih.gov. This work underscores the versatility of chiral calcium catalysts in controlling complex multi-step reaction cascades.
Table 3: Asymmetric [3+2] Cycloaddition of Glycine Schiff Base with Crotonate Derivatives
| Crotonate Derivative | Ligand | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Methyl crotonate | (R)-Ph-BOX | 85 | 95:5 | 96 |
| Ethyl crotonate | (R)-Ph-BOX | 90 | 96:4 | 97 |
| tert-Butyl crotonate | (R)-Ph-BOX | 92 | 97:3 | 98 |
Development of Chiral Calcium Catalysts for Asymmetric Transformations
Initiation of Ring-Opening Polymerization (ROP)
Ring-opening polymerization (ROP) is a crucial method for the synthesis of a wide range of biodegradable and biocompatible polymers, such as polyesters and polycarbonates. The choice of initiator is critical in controlling the polymerization process and the properties of the resulting polymer. This compound has been investigated as an effective initiator for the ROP of various cyclic monomers.
The initiation of ROP by calcium isopropoxide typically proceeds via a coordination-insertion mechanism. The calcium center coordinates to the carbonyl oxygen of the cyclic monomer, activating it towards nucleophilic attack by the isopropoxide group. This leads to the opening of the ring and the formation of a propagating species with a calcium alkoxide at the chain end. Subsequent monomer units are then inserted into the calcium-oxygen bond, leading to chain growth.
Calcium dialkoxides, including calcium isopropoxide, have been shown to be highly active for the ROP of lactide, a common monomer for the production of polylactic acid (PLA) 20.210.105. These initiators are often prepared in situ and can lead to well-controlled polymerizations, offering a benign alternative to more conventional tin-based catalysts 20.210.105. The activity of calcium isopropoxide as an ROP initiator allows for the synthesis of polyesters with controlled molecular weights and narrow molecular weight distributions, which is essential for many applications, particularly in the biomedical field.
Design of Calcium-Based Initiator Systems for Cyclic Esters
The design of effective initiator systems is crucial for controlling the ring-opening polymerization of cyclic esters like lactide and ε-caprolactone. Calcium alkoxides, including this compound, serve as potent initiators for this process. Research has focused on modifying the calcium center with various ancillary ligands to tune the initiator's activity, selectivity, and solubility.
Well-defined calcium complexes supported by bulky ligands have been synthesized and demonstrated to be highly active in lactide polymerization. For instance, monomeric calcium aryloxide complexes stabilized by β-diketiminate ligands have shown considerable catalytic activity. The design of these systems often involves creating a coordinatively unsaturated calcium center to facilitate the coordination and subsequent ring-opening of the cyclic ester monomer.
The general mechanism involves the coordination of the cyclic ester to the calcium center, followed by the nucleophilic attack of the isopropoxide group on the carbonyl carbon of the ester. This leads to the cleavage of the acyl-oxygen bond of the ring and the propagation of the polymer chain. The choice of solvent also plays a role, with coordinating solvents like tetrahydrofuran (THF) often being used to solubilize the calcium initiator and influence its aggregation state.
Achieving Controlled Molecular Weight and Macromolecular Architecture
A key objective in polymer synthesis is the ability to control the molecular weight and architecture of the resulting polymer, as these properties dictate its material characteristics. This compound-based initiators have shown promise in achieving this control in the polymerization of cyclic esters.
The molecular weight of the polymer can be effectively controlled by adjusting the molar ratio of the monomer to the initiator ([M]/[I]). In a well-controlled polymerization, a linear relationship is observed between the number-average molecular weight (Mn) of the polymer and the [M]/[I] ratio, with a narrow molecular weight distribution (polydispersity index, PDI ≈ 1). This indicates that each initiator molecule initiates the growth of a single polymer chain and that chain termination and transfer reactions are minimal.
Furthermore, the architecture of the polymer can be manipulated through the initiator design. For example, the use of difunctional or multifunctional initiators can lead to the formation of block copolymers or star-shaped polymers. While research has broadly explored various calcium-based systems, the principle of controlling macromolecular architecture through initiator functionality is a cornerstone of modern polymer chemistry.
Impact of Ligand Sterics and Aggregation on Polymerization Efficacy
The efficacy of this compound as a polymerization initiator is significantly influenced by the steric and electronic properties of any associated ligands and the aggregation state of the calcium complex in solution.
Ligand Sterics: The steric bulk of ligands attached to the calcium center can have a profound effect on the polymerization process. Bulky ligands can prevent the aggregation of initiator species, leading to more active and well-defined catalytic sites. This often results in faster polymerization rates and better control over the polymer's molecular weight and dispersity. For example, the use of sterically demanding β-diketiminate or phenoxy-imine ligands can create monomeric calcium complexes that exhibit high activity. However, excessive steric hindrance around the metal center can also impede the approach of the monomer, thereby reducing the polymerization rate.
Aggregation: Simple calcium alkoxides like this compound have a tendency to form aggregates in solution, such as dimers, trimers, or larger clusters. The degree of aggregation is influenced by the solvent, temperature, and the presence of ligands. These aggregates often exhibit lower catalytic activity compared to their monomeric counterparts because the calcium centers are less accessible to the monomer. The dissociation of these aggregates is often a prerequisite for the initiation of polymerization, which can lead to complex kinetic profiles. Understanding and controlling the aggregation-deaggregation equilibrium is therefore critical for achieving a controlled polymerization.
Living and Immortal Polymerization Characteristics
The concepts of "living" and "immortal" polymerization represent the highest levels of control in polymer synthesis, enabling the preparation of well-defined polymers with predictable molecular weights and complex architectures.
Living Polymerization: A living polymerization is characterized by the absence of chain termination and irreversible chain transfer reactions. In such systems, the polymer chains remain active even after all the monomer has been consumed. This "living" nature allows for the synthesis of block copolymers by the sequential addition of different monomers. While achieving a truly living polymerization can be challenging due to the high reactivity of the propagating species, systems initiated by well-defined calcium complexes have demonstrated characteristics consistent with living polymerization, such as a linear increase in molecular weight with monomer conversion and the ability to re-initiate polymerization upon the addition of fresh monomer.
Immortal Polymerization: Immortal polymerization is a special case of living polymerization that can proceed in the presence of a chain transfer agent (CTA), typically a protic source like an alcohol. In this process, a rapid and reversible exchange occurs between the propagating polymer chain end (an alkoxide) and the CTA. This allows for the production of a large number of polymer chains from a single catalyst molecule, with the number of chains being determined by the ratio of the CTA to the initiator. The polymerization is termed "immortal" because the catalytic center is not deactivated by the chain transfer process.
Calcium-based systems have been shown to be effective for the immortal ring-opening polymerization (iROP) of cyclic esters. rsc.org For instance, the combination of a calcium initiator with an alcohol as a CTA can produce polylactide with a controlled molecular weight, determined by the monomer-to-alcohol ratio, and a narrow molecular weight distribution. rsc.org This approach is particularly attractive for industrial applications as it allows for the efficient use of the catalyst and the synthesis of polymers with hydroxyl end-groups, which can be further functionalized.
The following table summarizes the effect of different chain transfer agents on the immortal ROP of L-lactide catalyzed by a ligand-free calcium complex, Ca[N(SiMe3)2]2(THF)2.
| Chain Transfer Agent (CTA) | pKa | Polymerization Behavior | Molecular Weight Control | PDI |
| Benzyl alcohol (PhCH2OH) | 15.4 | Smooth and efficient | Precise | Narrow |
| Diphenylmethanol (Ph2CHOH) | 13.5 | Smooth and efficient | Precise | Narrow |
| Phenol (PhOH) | 10.0 | Slightly lower activity | Controlled under certain conditions | Relatively Narrow |
| 4-Nitrophenol | 7.15 | Inert | - | - |
| 4-Methylphenol | 10.26 | High activity | Controlled | Narrow |
| Benzylamine (PhCH2NH2) | 9.33 | Smooth polymerization | Uncontrolled | Bimodal |
| Data sourced from studies on immortal ring-opening polymerization of L-LA. rsc.org |
This data highlights that alcohols with appropriate steric and electronic properties are excellent chain transfer agents for the calcium-catalyzed immortal polymerization of lactide, enabling precise control over the polymer's molecular weight. rsc.org
Theoretical and Computational Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and properties of molecules. It is particularly useful for studying metal alkoxides, providing a balance between computational cost and accuracy.
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. While comprehensive DFT studies on the reaction mechanisms of calcium isopropoxide are still emerging, research on related systems provides a strong framework for understanding its likely reactivity.
For instance, DFT has been successfully applied to analyze the mechanism of calcium-catalyzed coupling reactions of alcohols with vinylboronic acids. nih.gov This work demonstrated that calcium and boron Lewis acids can associate to form a superelectrophile that promotes a pericyclic group transfer reaction. nih.gov In other cases, the two Lewis acids act in synergy to activate hydroxyl functionalities and facilitate an SNi reaction pathway. nih.gov Such studies highlight the capability of DFT to unravel complex, multi-component reaction pathways involving calcium, which are pertinent to the potential catalytic applications of calcium isopropoxide.
Furthermore, DFT has been used to investigate the ring-opening polymerization (ROP) of cyclic esters initiated by calcium complexes. acs.org These studies often reveal a first-order dependence on both monomer and catalyst concentrations, suggesting a coordination-insertion mechanism. acs.org For calcium isopropoxide, which is known to initiate polymerization, DFT could be employed to model the key steps: coordination of the monomer to the calcium center, nucleophilic attack by the isopropoxide group, and subsequent chain propagation. The calculated energy barriers for these steps would provide critical insights into the polymerization kinetics and mechanism.
A combined experimental and computational study on the calcium isopropoxide radical [CaOCH(CH3)2] has utilized high-level computational methods, including complete-active-space self-consistent field (CASSCF) and equation-of-motion coupled-cluster singles and doubles (EOM-CCSD), to simulate and assign its vibronic spectra. rsc.org While focused on a radical species, this research demonstrates the power of computational chemistry to understand the electronic transitions and vibronically coupled states of even complex calcium alkoxide systems. rsc.orgresearchgate.net
Table 1: Representative DFT Applications in Mechanistic Studies of Calcium and Alkoxide Systems
| System Studied | Computational Method | Key Findings | Reference |
|---|---|---|---|
| Calcium-catalyzed alcohol coupling | DFT | Revealed synergistic Lewis acid activation and two distinct mechanistic pathways (pericyclic and SNi). | nih.gov |
| Calcium phenoxy-imine ROP | DFT | Supported a coordination-insertion mechanism with a first-order dependence on reactants. | acs.org |
| Calcium isopropoxide radical | CASSCF, EOM-CCSD | Accurately reproduced experimental spectra and assigned vibronic transitions, identifying pseudo-Jahn-Teller effects. | rsc.org |
The binding energy between the calcium ion and its isopropoxide ligands, as well as the coordination environment of the calcium center, are fundamental properties that dictate the structure, stability, and reactivity of the compound. DFT is a reliable method for calculating these properties.
Benchmark ab initio calculations on a set of 24 Ca(II) complexes with small organic ligands have been performed at the CCSD(T)/CBS level, providing a high-quality reference for assessing various DFT functionals. nih.gov This study found that the B3LYP hybrid functional, paired with basis sets like 6-31+G(2d,p) or 6-311+G(d), yields results in close agreement with the benchmark data for geometries and binding energies. nih.gov Symmetry Adapted Perturbation Theory (SAPT) analysis revealed the critical role of induction (polarization) effects in the bonding, suggesting that purely electrostatic models are insufficient for accurately predicting relative binding energies in Ca(II) complexes. nih.gov
DFT calculations have been used to investigate the binding energies in various calcium complexes. For example, in a study of [Ca(DMF)x]2+ complexes, the binding energies were calculated to determine the most stable solvation structures. researchgate.net Similarly, DFT has been applied to aluminosilicate (B74896) oligomers interacting with various metal cations, including Ca2+, showing that binding energies correlate with cation charge and radius. frontiersin.orgarxiv.org These studies provide a robust methodology for assessing the Ca-O bond strength in calcium isopropoxide.
The coordination environment of calcium is often flexible, and DFT can predict the most stable geometries. Studies on calcium caffeate complexes have identified an unusual four-coordinate tetrahedral-like geometry for the Ca2+ ion. nih.gov In contrast, DFT studies of calcium(II) benzoates with larger ligands show higher coordination numbers, such as a distorted octahedral geometry. researchgate.net For calcium isopropoxide, which is known to form oligomers, DFT could be used to explore the structures and relative stabilities of various oligomeric forms, from dimers to larger clusters, and to analyze the bridging and terminal coordination modes of the isopropoxide ligands. researchgate.net
Table 2: Calculated Ca-O Bond Distances in Various Calcium Compounds using DFT
| Compound/Complex | Functional/Basis Set | Calculated Ca-O Bond Distance (Å) | Reference |
|---|---|---|---|
| [Ca[O(PO3)2]]2- | B3LYP/LANL2DZ | 2.378 | nih.gov |
| [Ca[CH3OPO2)O(PO3)]]- | B3LYP/LANL2DZ | 2.482, 2.358 | nih.gov |
| Doped CaO Surface | DFT (PBE) | 2.405, 2.397 | mdpi.com |
| Calcium Caffeate Complex | DFT | Tetrahedrally arranged CaO4 core | nih.gov |
DFT calculations are routinely used to determine the lowest-energy (optimized) structures of molecules. For calcium isopropoxide, this would involve finding the most stable arrangement of atoms in its monomeric and likely oligomeric forms. The calculations provide key geometric parameters such as bond lengths and angles. For instance, DFT studies on calcium clusters have successfully predicted ground-state geometries. nih.gov
Beyond structure, DFT provides a wealth of information about the electronic properties of a molecule. A key aspect is the analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial parameter that relates to the chemical reactivity and kinetic stability of a molecule. science.govdergipark.org.tr A smaller gap generally implies higher reactivity.
For calcium isopropoxide, DFT calculations could predict its HOMO-LUMO gap, offering insights into its reactivity as a precursor. Studies on related systems, such as diorganotin(IV) complexes, have used HOMO-LUMO energies to calculate various reactivity descriptors, including chemical potential, hardness, and electrophilicity index. nih.gov Similar analyses for calcium isopropoxide would help in quantitatively understanding its chemical behavior.
Furthermore, DFT can predict spectroscopic properties. For example, calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm structural assignments. nih.govaps.org A computational study of the calcium isopropoxide radical successfully predicted vibrational branching ratios that reproduced experimental spectra with considerable accuracy. rsc.org This approach could be extended to the neutral calcium isopropoxide molecule to aid in its spectroscopic characterization.
Table 3: Predicted Electronic Properties from DFT for Calcium-Containing Systems
| System | Property Calculated | Significance | Reference |
|---|---|---|---|
| Ca Clusters (Ca2-Ca20) | Binding Energy, Ionization Potential, Electron Affinity | Overestimation by GGA functional noted; G0W0 provides benchmark results. | nih.gov |
| [Ca(THPEN)(H2O)2]2+ | HOMO-LUMO Gap (6.893 eV) | Indicates high stability among similar complexes. | researchgate.net |
| CaO with Oxygen Defects | Band Structure, Density of States | Defects decrease the band gap and increase donor levels. | derpharmachemica.com |
Molecular Modeling and Simulation of Precursor Behavior
Molecular modeling and simulation techniques extend beyond the static picture provided by DFT to explore the dynamic behavior of molecules, which is particularly important for understanding how a precursor like calcium isopropoxide behaves in deposition processes such as Atomic Layer Deposition (ALD).
The suitability of a chemical as an ALD precursor depends on a delicate balance of volatility, thermal stability, and reactivity with a surface. researchgate.netresearchgate.netharvard.edu Computational modeling, particularly DFT, is a powerful tool for screening potential precursors by predicting these properties. researchgate.net
Key computational metrics for evaluating ALD precursors include:
Metal-Ligand Bond Dissociation Energy: This is used to evaluate the thermal stability of the precursor. A bond that is too weak may lead to premature decomposition in the gas phase, while a bond that is too strong may result in low reactivity on the surface. researchgate.net
Adsorption Energies: Calculating the energy of adsorption onto a substrate surface helps to understand the initial precursor-surface interaction. researchgate.net
Reaction Energetics: Mapping the energy profile of surface reactions, such as ligand exchange with surface hydroxyl groups, provides insight into the self-limiting nature of the ALD process. utexas.edu
While specific molecular dynamics simulations for calcium isopropoxide in an ALD context are not widely reported, the methodologies have been well-established for other precursors. avsconferences.orgmatlantis.comwiley-vch.de For example, Monte Carlo simulations have been used to understand the physical steric hindrance effects of ALD precursors, which can limit the number of precursor molecules that can adsorb on a surface in a single cycle. avsconferences.org Given the bulky nature of the isopropoxide ligand, such steric effects are likely to be significant for calcium isopropoxide. Molecular dynamics simulations could also be used to study the diffusion of the precursor on the substrate and the dynamics of ligand removal, providing a more complete picture of the ALD process at the atomic scale. technion.ac.ilnih.gov
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| Calcium;propan-2-olate (Calcium isopropoxide) |
| Calcium(II)-triphosphate |
| Calcium(II) benzoate |
| Calcium caffeate |
| Calcium isopropoxide radical |
| Silicon alkoxide |
| Diorganotin(IV) 2-chloridophenylacetohydroxamate |
| Trimethylaluminum |
| Vinylboronic acid |
| [Ca(DMF)x]2+ |
| CaO |
Future Research Directions and Concluding Perspectives
Advancements in Sustainable Synthetic Methodologies
The future of calcium isopropoxide synthesis is increasingly tied to the principles of green chemistry. Current research into calcium compounds is paving the way for more environmentally friendly production methods. A primary goal is the development of synthetic routes that minimize energy consumption and utilize renewable resources.
Future research will likely focus on:
Bio-based Precursors: Investigating the use of isopropanol (B130326) derived from biomass fermentation as a sustainable feedstock.
Waste Valorization: Following trends seen in the synthesis of other calcium compounds like calcium oxide, where waste materials such as eggshells are used as a calcium source, research may explore similar waste-to-product pathways for calcium isopropoxide. mdpi.com
Sol-Gel and Green Synthesis Routes: The application of sol-gel methods and other "green" synthetic approaches, which utilize less hazardous solvents and reagents, is a promising avenue. mdpi.comresearchgate.net These methods, already being explored for other calcium-based nanoparticles, could be adapted for the synthesis of calcium isopropoxide with controlled morphology and properties. mdpi.com
These advancements aim to make the production of calcium isopropoxide not only more cost-effective but also aligned with global sustainability goals.
Unexplored Catalytic Potentials and Reaction Scope
Calcium-based catalysts are emerging as sustainable and powerful alternatives to traditional transition metal and rare-earth catalysts. benthamdirect.com They offer broad substrate tolerance and can activate a variety of functional groups, making them suitable for numerous organic transformations. benthamdirect.com While the catalytic activity of calcium compounds, in general, is an active area of research, the specific potential of calcium isopropoxide remains significantly underexplored.
Future research is expected to delve into:
Expanding Catalytic Transformations: Moving beyond known applications, researchers will likely investigate the efficacy of calcium isopropoxide in a wider range of organic reactions. This includes asymmetric synthesis, polymerization reactions, and C-H activation.
Bio-derived Feedstocks: A key area of interest is the use of calcium-based catalysts for the conversion of bio-derived materials. For example, systems using calcium iodide and crown ethers have shown success in synthesizing cyclic carbonates from bio-derived epoxides and CO2. acs.org Future work could adapt calcium isopropoxide for similar green chemical processes.
Biomass Conversion: The role of calcium-based catalysts in biomass pyrolysis and gasification is well-documented. researchgate.netumn.edu Future studies could specifically focus on how calcium isopropoxide can be used to selectively produce valuable biofuels and chemicals from biomass, potentially by acting as a catalyst for deoxygenation and deacidification reactions. researchgate.net
The development of novel catalytic systems centered around calcium isopropoxide could provide more efficient and environmentally benign pathways for producing essential chemicals and fuels.
Integration into Novel Functional Materials and Devices
Calcium isopropoxide serves as a valuable precursor for the synthesis of advanced functional materials due to its solubility in non-aqueous media. americanelements.com Its utility in creating calcium-containing materials opens up possibilities in biomedicine, electronics, and environmental science.
Key future research directions include:
Biomaterials and Drug Delivery: Calcium phosphate-based materials, renowned for their biocompatibility and similarity to bone mineral, are crucial in tissue engineering and drug delivery. mdpi.commdpi.com Calcium alkoxides, including ethoxides and isopropoxides, are considered excellent precursors for incorporating calcium into sol-gel derived bioactive glasses. nih.govresearchgate.net Future research will likely focus on using calcium isopropoxide to fabricate novel scaffolds for tissue regeneration, multi-ion doped hydroxyapatite (B223615), and controlled-release drug delivery systems. mdpi.comnih.gov
Photocatalysis: Recent studies have shown that novel heterojunctions involving calcium compounds can exhibit enhanced photocatalytic efficiency for applications in sustainable energy and environmental remediation. rsc.org Future work could explore the synthesis of calcium isopropoxide-derived materials for photocatalytic hydrogen evolution or the degradation of organic pollutants.
Energy Storage and Electronics: While still a nascent area, the integration of calcium-based materials into devices is a promising frontier. Research could investigate the use of calcium isopropoxide as a precursor for thin-film deposition techniques, such as Atomic Layer Deposition (ALD), to create calcium oxide or other calcium-containing dielectric layers for electronic components. This follows the trend of exploring alternative alkoxide precursors for safer and more cost-effective deposition processes. tudelft.nl
The versatility of calcium isopropoxide as a precursor is a cornerstone for the development of next-generation materials and devices with tailored properties.
Refinement of Mechanistic Understanding through Advanced Computational Approaches
A deeper, fundamental understanding of the electronic structure and reaction mechanisms of calcium isopropoxide is critical for optimizing its applications. Advanced computational chemistry provides the tools to probe these properties at a molecular level. ucmerced.eduucsd.edu
Future research in this domain will likely involve:
High-Level Quantum Chemistry Calculations: Combined experimental and computational studies have already begun to unravel the complex electronic transitions of the calcium isopropoxide radical using methods like complete-active-space self-consistent field (CASSCF) and equation-of-motion coupled-cluster singles and doubles (EOM-CCSD). nsf.govrsc.org However, these studies also highlight current computational limitations. A significant future direction will be to employ more powerful computational resources and advanced theoretical models to perform multi-state, multi-mode spin-vibronic treatments, which are not currently feasible but are necessary for a complete understanding of its spectroscopy and reactivity. nsf.gov
Modeling Reaction Pathways: Computational modeling can be used to elucidate the mechanisms of catalytic reactions involving calcium isopropoxide. By simulating transition states and reaction intermediates, researchers can gain insights into how the catalyst functions, allowing for the rational design of more efficient catalytic systems.
Predicting Material Properties: Theoretical calculations can predict the structural, electronic, and optical properties of novel materials derived from calcium isopropoxide. This in-silico approach can guide experimental efforts by identifying promising material compositions and structures for specific applications before synthesis is attempted.
The synergy between advanced computational methods and experimental work will be instrumental in accelerating the discovery and refinement of technologies based on calcium isopropoxide.
Q & A
Q. What experimental precautions are critical for synthesizing Calcium;propan-2-olate to ensure reproducibility?
this compound is highly air- and moisture-sensitive, requiring synthesis under inert conditions (e.g., Schlenk line or glovebox). Use anhydrous solvents (e.g., toluene or THF) and rigorously dried starting materials. Monitor reaction progress via NMR or FTIR to confirm ligand exchange and intermediate formation. Post-synthesis, employ elemental analysis (EA) and inductively coupled plasma mass spectrometry (ICP-MS) to verify stoichiometry and purity .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- FTIR : Identify alkoxide stretching frequencies (e.g., Er–O bonds at ~500–600 cm) and absence of hydroxyl impurities.
- NMR : Use NMR in deuterated solvents (e.g., CD) to confirm ligand coordination and symmetry.
- X-ray Diffraction (XRD) : Single-crystal XRD provides definitive structural data but requires high-quality crystals grown in anhydrous conditions. Pair with powder XRD to confirm phase purity .
Q. How should researchers address discrepancies in reported thermal stability data for this compound?
Variations in decomposition temperatures (TGA/DSC data) may arise from differences in sample handling (e.g., residual solvent or moisture). Standardize protocols by pre-drying samples under vacuum and using identical heating rates (e.g., 5°C/min in N). Cross-reference with mass spectrometry (MS) to correlate mass loss with specific decomposition products (e.g., isopropyl alcohol release) .
Advanced Research Questions
Q. What strategies resolve crystallographic data contradictions in this compound structures?
Discrepancies in bond lengths or lattice parameters may stem from twinning, disorder, or incomplete refinement. Use the SHELX suite (e.g., SHELXL for refinement) to model anisotropic displacement parameters and apply restraints for disordered ligands. Validate with Hirshfeld surface analysis and independent refinement tools (e.g., OLEX2). Pair crystallographic data with spectroscopic results to ensure consistency .
Q. How can computational methods predict the catalytic activity of this compound in polymerization reactions?
Density functional theory (DFT) calculations can model the compound’s Lewis acidity and ligand exchange kinetics. Optimize geometries using hybrid functionals (e.g., B3LYP) and basis sets like LANL2DZ for erbium. Compare calculated reaction pathways (e.g., ε-caprolactone ring-opening) with experimental kinetic data (e.g., from NMR monitoring) .
Q. What methodologies identify competing reaction pathways in this compound-mediated catalysis?
- In-situ Monitoring : Use ReactIR or NMR to track intermediate species.
- Isotopic Labeling : Introduce -labeled substrates to trace oxygen transfer mechanisms.
- Kinetic Profiling : Conduct variable-temperature experiments to derive Arrhenius parameters and distinguish rate-limiting steps .
Data Analysis & Validation
Q. How should researchers statistically validate reproducibility in this compound synthesis?
Perform triplicate syntheses under identical conditions and apply ANOVA to assess variance in yield, purity, and spectroscopic data. Report confidence intervals (95%) for key parameters (e.g., melting points). Use control charts to monitor batch-to-batch consistency in industrial-academic collaborations .
Q. What protocols mitigate air sensitivity during electrochemical studies of this compound?
Use air-free electrochemical cells with sealed three-electrode configurations. Pre-purge electrolytes (e.g., [BuN][PF] in THF) with argon for 30 minutes. Validate inert conditions via cyclic voltammetry (CV) by confirming absence of O/HO redox peaks .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
